2-(1-金刚烷基)苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

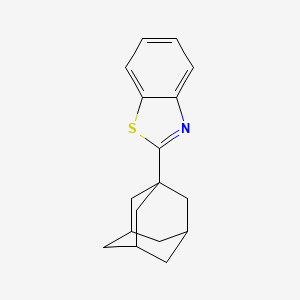

2-(1-Adamantyl)benzothiazole is a compound that features the fusion of an adamantyl group with a benzothiazole moiety. The adamantyl group is a bulky, diamond-like structure known for its stability and unique chemical properties, while benzothiazole is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The combination of these two structures may result in compounds with interesting biological activities and chemical properties.

Synthesis Analysis

The synthesis of 2-(1-Adamantyl)benzothiazole and its derivatives can be achieved through various methods. One approach involves the homolytic aromatic ipso substitution in benzothiazoles by the nucleophilic 1-adamantyl radical, which results in the formation of 2-(1-adamantyl)-benzothiazole with higher yields when displacing electron-withdrawing groups . Another method includes the oxidative decarboxylation of 1-adamantyl carboxylic acid to generate adamantyl radicals that can substitute on the C-2 carbon atom of heterocycles like imidazole .

Molecular Structure Analysis

The molecular structure of 2-(1-Adamantyl)benzothiazole derivatives has been characterized by various spectroscopic methods. For instance, the structure of a hexacyclic benzazepine derivative of 2,4-methanoadamantane was elucidated using X-ray analysis, showcasing the 2-azahexacyclo[8.7.1.1^1,4.0^4,9.0^11,16.0^12,18]nonadeca-4,6,8-triene skeleton . Additionally, the asymmetric unit of a related compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, contains two independent molecules with very similar geometries, and the adamantyl substituent occupies the gauche position relative to the acetamide moiety .

Chemical Reactions Analysis

2-(1-Adamantyl)benzothiazole and its derivatives undergo various chemical reactions. Nitration and reduction of nitro derivatives have been carried out on 2-(1-Adamantyl)-1H-benzimidazole, leading to the formation of novel Schiff bases and amides upon further reaction with aromatic aldehydes and acyl chlorides . Additionally, the synthesis of 5(6)-(1-adamantyl)benzimidazole derivatives involved nitration, hydrogenation, and side chain reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Adamantyl)benzothiazole derivatives are influenced by the adamantyl and benzothiazole moieties. These compounds exhibit significant biological activities, such as circulatory and tuberculostatic activity , antimicrobial and anti-inflammatory activities , and antiviral activity against A-2 Victoria virus . The adamantyl group contributes to the stability and lipophilicity of these molecules, which can affect their biological activity and pharmacokinetic properties.

科学研究应用

化学反应性和取代反应1-金刚烷基自由基已显示出与 2-取代苯并噻唑的反应性,导致通过均裂芳香亲电取代形成 2-(1-金刚烷基)苯并噻唑。该反应展示了操纵苯并噻唑结构以引入不同取代基的潜力,这在药物设计和开发中至关重要 (Fiorentino 等人,1977)。此外,1-金刚烷基自由基取代 2-酰基苯并噻唑中的酰基以提供 2-烷基苯并噻唑突出了苯并噻唑衍生物中结构修饰的潜力,这对于创建具有所需性质的化合物非常重要 (Fiorentino 等人,1978)。

抗菌和抗分枝杆菌特性苯并噻唑金刚烷基酰胺已成为对抗结核分枝杆菌 (Mtb) 和非结核分枝杆菌 (NTM) 的重要化合物。它具有广谱抗菌活性,并可能作为治疗分枝杆菌感染的新型治疗剂。该化合物的优化涉及用环己基衍生物取代金刚烷基,从而产生具有优异效力和特定于分枝杆菌活性的先导化合物。抗分枝杆菌研究的这一突破表明金刚烷基苯并噻唑在对抗耐药结核病和其他难以治疗的分枝杆菌感染中具有有希望的作用 (De Groote 等人,2018)。

抗菌和抗炎活性新型金刚烷基苯并噻唑衍生物已被合成并评估其抗菌和抗炎活性。这些化合物,特别是 1-金刚烷基-1,3,4-噻二唑衍生物,已显示出对革兰氏阳性菌和革兰氏阴性菌以及致病真菌白色念珠菌的显着活性。此外,一些衍生物在体内表现出显着的抗炎活性,表明金刚烷基苯并噻唑化合物在治疗应用中的潜力,包括治疗感染和炎症 (Kadi 等人,2010)。

药理潜力和药物设计基于金刚烷的化合物,包括金刚烷基苯并噻唑,因其在药物设计中的多维价值而受到认可。它们表现出一系列药理活性,包括抗菌、抗炎、抗病毒以及治疗神经系统疾病和 2 型糖尿病的潜力。这些化合物的结构多样性和多功能性使它们成为寻找新疗法的不可或缺的一部分。金刚烷基苯并噻唑衍生物的合成及其结构分析提供了对它们药理潜力的见解,并在未来的药物发现和开发中具有重要意义 (Chidan Kumar 等人,2015)。

未来方向

作用机制

Target of Action

The primary target of 2-(1-Adamantyl)benzothiazole is the BCL-2 family of enzymes , which play a crucial role in apoptosis . The compound also shows significant activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) .

Mode of Action

2-(1-Adamantyl)benzothiazole interacts with its targets, leading to changes in their function. In the case of the BCL-2 family of enzymes, the compound disrupts the balance between anti-apoptotic and pro-apoptotic members, dysregulating apoptosis in the affected cells .

Biochemical Pathways

The compound affects the mitochondrial apoptotic pathway, also known as the BCL-2-regulated pathway . It also impacts the transfer of mycolic acids to their cell envelope acceptors in mycobacteria .

Pharmacokinetics

The compound’s adamantyl group is known to improve physical properties such as thermal stability and solubility , which could potentially enhance its bioavailability.

Result of Action

The action of 2-(1-Adamantyl)benzothiazole results in the induction of apoptosis in cancer cells by inhibiting BCL-2 enzymes . It also demonstrates bactericidal effects against both Mtb and NTM .

Action Environment

The efficacy and stability of 2-(1-Adamantyl)benzothiazole can be influenced by various environmental factors. For instance, the yields of the compound are greater when the groups to be displaced are electron-withdrawing

属性

IUPAC Name |

2-(1-adamantyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NS/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTFCXSOXPNFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)